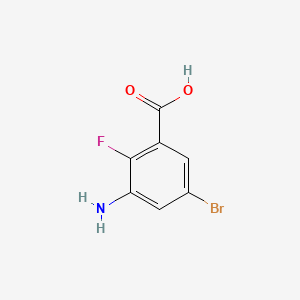

3-Amino-5-bromo-N-cyclopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5-bromo-N-cyclopropylbenzamide (3-ABNCP) is an organic compound with a unique structure that has been studied extensively for its potential use in synthesis and scientific research. It is a cyclic amide with a bicyclic system containing a five-membered ring fused to a six-membered ring. Its structure and properties make it an attractive molecule for use in a wide range of applications, including drug development, organic synthesis, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Halogenated benzamides, similar to 3-Amino-5-bromo-N-cyclopropylbenzamide, are pivotal in synthesizing nitrogen-containing heterocyclic compounds. Mmonwa and Mphahlele (2016) demonstrated that compounds like 2-Amino-5-bromo-3-iodobenzamide serve as critical synthons for creating various heterocycles, including indoles and their annulated derivatives, through palladium-catalyzed cross-coupling reactions. Such processes are fundamental for developing novel pharmaceuticals and materials science applications, highlighting the importance of halogenated benzamides in synthetic organic chemistry (M. M. Mmonwa & M. Mphahlele, 2016).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

In the field of cancer research, nitrogen mustard analogues derived from halogenated benzamides, such as 5-(aziridin-1-yl)-2,4-dinitrobenzamide, have been evaluated as prodrugs for Gene-Directed Enzyme Prodrug Therapy (GDEPT). Friedlos et al. (1997) investigated these compounds in cell lines engineered to express nitroreductase, finding some analogues with enhanced potency and improved bystander effects compared to traditional therapies. This research signifies the potential of halogenated benzamides in developing more effective cancer treatments through GDEPT strategies (F. Friedlos, W. Denny, B. Palmer, & C. Springer, 1997).

Radiosynthesis and Imaging

The development of radiolabeled compounds for imaging and diagnostic purposes also leverages the chemistry of halogenated benzamides. Mertens et al. (1994) detailed the synthesis of a radioiodinated ligand with high affinity for serotonin-5HT2 receptors, demonstrating its potential as a tracer for gamma-emission tomography. This work illustrates the critical role of halogenated benzamides in creating diagnostic tools for neurological research and potential clinical applications (J. Mertens, D. Terrière, V. Sipido, W. Gommeren, P. Janssen, & J. Leysen, 1994).

Propiedades

IUPAC Name |

3-amino-5-bromo-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKAJEWYKCOAOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC(=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-N-cyclopropylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)